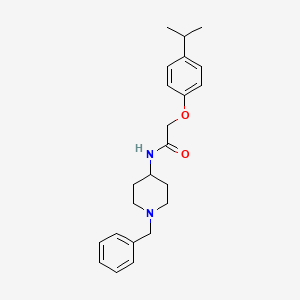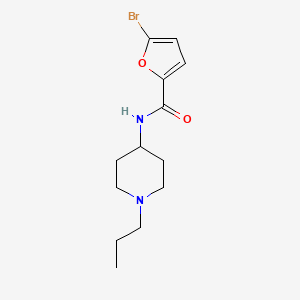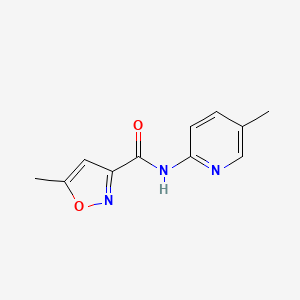![molecular formula C14H18Cl2N2O4S B4430143 1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)
1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine
Vue d'ensemble
Description
1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine, also known as MPDL3280A, is a chemical compound that has been widely researched for its potential as a cancer treatment. This compound is a monoclonal antibody that targets the programmed death-ligand 1 (PD-L1) protein, which is often overexpressed in cancer cells and helps them evade the immune system.
Mécanisme D'action
The mechanism of action of 1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine involves the inhibition of the PD-L1 protein. PD-L1 binds to the programmed cell death protein 1 (PD-1) receptor on T cells, which prevents them from attacking cancer cells. This compound binds to PD-L1 and prevents it from binding to PD-1, which allows T cells to attack cancer cells. This mechanism is known as immune checkpoint blockade and has been shown to be effective in treating various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of PD-L1, which allows T cells to attack cancer cells. This can lead to tumor regression and improved survival in cancer patients. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine in lab experiments is its specificity for PD-L1. This allows researchers to study the effects of blocking PD-L1 on cancer cells and the immune system. However, a limitation of using this compound in lab experiments is its high cost and limited availability. This can make it difficult for researchers to obtain and use the compound in their experiments.
Orientations Futures
There are several future directions for research on 1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on other types of cancer, including breast cancer and ovarian cancer. Additionally, researchers could investigate the use of this compound in combination with other immune checkpoint inhibitors, such as anti-CTLA-4 antibodies. Overall, this compound shows great promise as a cancer treatment and warrants further research.
Applications De Recherche Scientifique
1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been extensively researched for its potential as a cancer treatment. It is currently in clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. The compound works by blocking the PD-L1 protein, which is often overexpressed in cancer cells and helps them evade the immune system. By blocking PD-L1, this compound allows the immune system to recognize and attack cancer cells.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-10(22-13-9-11(15)3-4-12(13)16)14(19)17-5-7-18(8-6-17)23(2,20)21/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTUFICWOFBBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4430087.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)
![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)



![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide](/img/structure/B4430118.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4430119.png)
![2-{1-[1-(3-phenylpropyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4430125.png)
![4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4430140.png)
